molecular formula C9H11NO2 B1198873 Ethyl 2-hydroxybenzimidate CAS No. 20857-12-9

Ethyl 2-hydroxybenzimidate

Cat. No.: B1198873
CAS No.: 20857-12-9
M. Wt: 165.19 g/mol
InChI Key: VCGCYPPHDRMEFK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxybenzimidate is an imidate ester derivative of 2-hydroxybenzoic acid, characterized by the presence of an imidic acid ester functional group. This compound is structurally related to aromatic esters and imidates, which are known for their versatility in organic synthesis, pharmaceutical applications, and material science .

Properties

CAS No.

20857-12-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

ethyl 2-hydroxybenzenecarboximidate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(10)7-5-3-4-6-8(7)11/h3-6,10-11H,2H2,1H3

InChI Key

VCGCYPPHDRMEFK-UHFFFAOYSA-N

SMILES

CCOC(=N)C1=CC=CC=C1O

Canonical SMILES

CCOC(=N)C1=CC=CC=C1O

Synonyms

2-hydroxyphenyl-imido-ethylether
HPIEE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Ethyl 2-hydroxybenzimidate with key analogs based on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Synthesis Pathways Applications/Reactivity
This compound C₉H₁₁NO₂ (inferred) Imidate, phenolic hydroxyl Likely derived from 2-hydroxybenzoic acid via imidate esterification (inferred) Potential enzyme inhibition, ligand synthesis (speculative)
Ethyl salicylate C₉H₁₀O₃ Ester, phenolic hydroxyl Esterification of 2-hydroxybenzoic acid Flavoring agent, anti-inflammatory
Ethyl 2-acetylbenzoate C₁₁H₁₂O₃ Ester, ketone Acetylation of ethyl benzoate derivatives Intermediate in organic synthesis
Ethyl 2-benzothiazolyl acetate C₁₁H₁₁NO₂S Ester, benzothiazole Reaction of 2-aminothiophenol with ethyl cyanoacetate Fluorescent sensors, bioactive scaffolds

Functional Group Influence

  • Imidate vs. Ester : The imidate group in this compound confers greater nucleophilicity compared to traditional esters, making it reactive in glycosylation and enzyme inhibition (e.g., similar to ethyl 2-phenylacetimidate hydrochloride in glycobiology studies ).
  • Benzothiazole vs. Benzimidate : Benzothiazole derivatives exhibit enhanced fluorescence and antimicrobial activity, whereas benzimidates may serve as ligands or inhibitors due to their nitrogen-rich structure .

Material Science

  • Fluorescent sensors : Ethyl 2-benzothiazolyl acetate derivatives are utilized in sensor design due to their photophysical properties .

Limitations and Knowledge Gaps

The provided evidence lacks explicit data on this compound, necessitating inferred comparisons. Key gaps include:

  • Exact synthetic protocols and yield optimization.
  • Experimental data on biological activity or stability.
  • Comparative spectroscopic analysis (e.g., FTIR, NMR) with analogs.

Q & A

Q. How can researchers ensure ethical use of published data on this compound?

  • Methodology :
  • Cite primary literature (e.g., synthesis protocols from Eur. J. Pharm. Sci. or J. Org. Chem.) rather than patents or non-peer-reviewed sources.
  • Adhere to copyright rules when reproducing figures or spectra.
  • Disclose conflicts of interest (e.g., funding from chemical suppliers) in acknowledgments .

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